(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride
Overview
Description
(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride is a useful research compound. Its molecular formula is C14H29ClN2O3 and its molecular weight is 308.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Renin Inhibition :
- Johnson (1982) synthesized diastereoisomers of 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA), substituting for leucyl residues in a renin inhibitor analogue. These analogues showed varying degrees of renin inhibition, with some exhibiting competitive inhibition (Johnson, 1982).
Synthetic Chemistry :
- Bongini et al. (1983) reported a regio- and stereoselective synthesis of methyl α-L-ristosaminide hydrochloride, a process relevant to the synthesis of complex molecules including amino acid derivatives (Bongini et al., 1983).
- Solladié-Cavallo and Khiar (1990) discussed the synthesis of natural (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, highlighting the role of potassium fluoride in improving the yield and diastereoselectivity of the synthesis process (Solladié-Cavallo & Khiar, 1990).
- Yuan and Ajami (1986) explored the catalytic amidocarbonylation of substituted allylic alcohols, leading to the formation of 2-acetamido-5-methylhexanoic acid and 2-acetamido-4-methylhexanoic acid (Yuan & Ajami, 1986).
Manufacturing Process Development :
- Hoekstra et al. (1997) described the development of a manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid, an anticonvulsant, demonstrating the synthesis and resolution of this compound (Hoekstra et al., 1997).
Biological and Agricultural Research :
- Wang et al. (2022) investigated 2-Amino-3-methylhexanoic acid (AMHA) as a plant elicitor, finding that it enhances resistance against temperature stress and pathogen attack in various plant species (Wang et al., 2022).
Material Science :
- Uslu et al. (2017) synthesized a series of phosphazene derivatives having amino acid esters, including methyl 6-aminohexanoate hydrochloride, for applications in thermosensitive materials and biomedical applications (Uslu et al., 2017).
Properties
IUPAC Name |
(3S)-3-[[[(2S)-2-amino-4-methylpentanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3.ClH/c1-9(2)5-11(7-13(17)18)8-16-14(19)12(15)6-10(3)4;/h9-12H,5-8,15H2,1-4H3,(H,16,19)(H,17,18);1H/t11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBWEMYNUQNNFG-FXMYHANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)[C@H](CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.